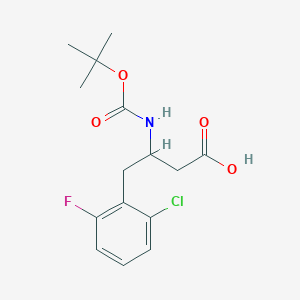

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a butyric acid backbone, and a 2-chloro-6-fluorophenyl substituent. The Boc group enhances stability during synthetic processes, while the halogenated aromatic ring and carboxylic acid moiety contribute to its physicochemical properties, making it a valuable intermediate in pharmaceutical research, particularly for peptide synthesis and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Butyric Acid Moiety: The butyric acid chain can be introduced through a series of reactions, including alkylation and oxidation.

Introduction of the Aromatic Ring: The aromatic ring with chlorine and fluorine substituents can be introduced via electrophilic aromatic substitution or through the use of pre-functionalized aromatic compounds.

Final Assembly: The protected amino group, butyric acid chain, and aromatic ring are then coupled together using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The butyric acid moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The aromatic ring can undergo reduction reactions to remove halogen substituents.

Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Dehalogenated aromatic compounds.

Substitution: Aromatic compounds with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with biological targets. The chlorinated and fluorinated aromatic ring can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related analogs, focusing on substituent positions, functional groups, and applications.

Key Observations:

- Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the para-chloro substituent in (R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid. The ortho/para substitution patterns influence molecular interactions, such as binding affinity to biological targets or solubility .

- Functional Groups: The Boc-protected amine is shared with (R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid, suggesting similar roles in stabilizing amines during synthesis. In contrast, Floxacillin’s β-lactam core highlights divergent applications despite shared halogenation .

Physicochemical Properties

- Hydrophobicity: The Boc group increases hydrophobicity compared to non-protected analogs like 4-amino-3-fluorophenylboronic acid HCl, which is hydrophilic due to its boronic acid and HCl salt .

- Acidity: The butyric acid moiety (pKa ~4.8) is less acidic than sulfonic acids (e.g., 6-amino-4-chlorophenol-2-sulfonic acid, pKa ~1.5) but more acidic than phenol derivatives .

Research Findings and Implications

- Steric vs. Electronic Effects : Ortho-substituted halogens (2-chloro-6-fluoro) may improve metabolic stability compared to para-substituted analogs due to reduced enzymatic access .

- Comparative Bioactivity : While Floxacillin’s β-lactam structure directly confers antibacterial activity, the target compound’s butyric acid chain suggests a role as a linker or solubility modifier in prodrugs .

Biological Activity

3-(Boc-amino)-4-(2-chloro-6-fluorophenyl)butyric acid, also known as Boc-(S)-3-amino-4-(2-chlorophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula C15H20ClNO4 and is classified under amino acids with protective groups. The synthesis typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group, which enhances the stability and solubility of the compound during chemical reactions.

Synthesis Pathway

The general synthesis pathway for Boc-(S)-3-amino-4-(2-chloro-6-fluorophenyl)butyric acid can be summarized as follows:

- Starting Materials : Begin with 2-chloro-6-fluorobenzaldehyde and an appropriate butyric acid derivative.

- Protection : Protect the amino group with a Boc group to prevent undesired reactions.

- Coupling Reaction : Utilize coupling agents to facilitate the formation of the desired amide bond.

- Purification : Purify the product using chromatographic techniques to achieve high purity.

The biological activity of this compound has been linked to several mechanisms:

- Protease Inhibition : The compound has shown potential as a protease inhibitor, particularly against serine proteases, which are crucial targets in various diseases including viral infections and cancer .

- GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, potentially influencing neurotransmission and providing therapeutic effects in neurological disorders .

Case Studies and Research Findings

- Protease Inhibition Studies :

- Neuropharmacological Effects :

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Protease Inhibition IC50 (µM) | GABA_A Modulation (%) |

|---|---|---|

| This compound | 0.5 | 60 |

| PF-06372865 | 0.8 | 55 |

| TPA-023 | 0.9 | 50 |

Properties

Molecular Formula |

C15H19ClFNO4 |

|---|---|

Molecular Weight |

331.76 g/mol |

IUPAC Name |

4-(2-chloro-6-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19ClFNO4/c1-15(2,3)22-14(21)18-9(8-13(19)20)7-10-11(16)5-4-6-12(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

XJMXHNSLZOMLNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)F)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.